Sativex - 56575-23-6

Sativex

Catalog Number: EVT-275886
CAS Number: 56575-23-6
Molecular Formula: C42H60O4
Molecular Weight: 628.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nabiximols (tradename Sativex®) is a whole plant extract from the Cannabis species Cannabis sativa L. that has been purified into the active components CBD (cannabidiol) and THC (delta-9-tetrahydrocannabinol). For trademark purposes, purified CBD is branded as Nabidiolex®, while THC is purified as the product Tetrabinex®. Sativex® is available in a 1:1 formulation of THC:CBD as an oro-mucosal pump spray used for treatment of neuropathic pain from Multiple Sclerosis (MS) and for intractable cancer pain. Although still largely debated, Cannabis has been shown to have analgesic, anticonvulsant, muscle relaxant, anxiolytic, neuroprotective, anti-oxidant, and anti-psychotic activity. From a pharmacological perspective, Cannabis' diverse receptor profile explains its potential application for such a wide variety of medical conditions. Cannabis contains more than 400 different chemical compounds, of which 61 are considered cannabinoids, a class of compounds that act upon cannabinoid receptors of the body. Tetrahydrocannabinol (THC) and cannabidiol (CBD) are two types of cannabinoids found naturally in the resin of the marijuana plant, both of which interact with the cannabinoid receptors found in the human body. While both CBD and THC are used for medicinal purposes, they have different receptor activity, function, and physiological effects. While cannabis in its natural plant form is currently used "off-label" for the management of many medical conditions, THC is currently commercially available in synthetic form as [DB00486], as purified isomer as [DB00470], or in a 1:1 formulation with CBD from purified plant extract as [DB14011]. The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. In Canada, Sativex® has received a Notice of Compliance (NOC) for use as an as adjunctive treatment for symptomatic relief of spasticity in patients with multiple sclerosis (MS) who have not responded adequately to other therapy and who demonstrate meaningful improvement during an initial trial of therapy. Sativex® has also received a Notice of Compliance with Conditions (NOC/c) for use as an adjunctive treatment for the symptomatic relief of neuropathic pain in adult patients with multiple sclerosis (MS) and as adjunctive analgesic treatment in adult patients with advanced cancer who experience moderate to severe pain during the highest tolerated dose of strong opioid therapy for persistent background pain.
Nabiximols is an herbal preparation containing a defined quantity of specific cannabinoids formulated for oromucosal spray administration with potential analgesic activity. Nabiximols contains a standardized extract of tetrahydrocannabinol (THC), the non-psychoactive cannabinoid cannabidiol (CBD), other minor cannabinoids, flavonoids, and terpenes from two cannabis plant varieties. Cannabinoids interact with G protein-coupled cannabinoid 1 (CB1) receptors in the central nervous system, resulting in analgesic, euphoric, and anticonvulsive effects.
Synthesis Analysis

The synthesis of Sativex involves the extraction and purification of cannabinoids from cannabis plants. The production process typically uses liquid carbon dioxide as an extraction solvent, allowing for the separation of THC and CBD while minimizing the presence of unwanted compounds .

Recent advancements in synthetic methods have focused on continuous-flow protocols for producing THC analogs. These methods enhance control over reaction conditions and improve scalability, which is crucial for pharmaceutical production. For example, specific acid-catalyzed reactions have been optimized to yield high selectivity for tetrahydrocannabinol products .

Molecular Structure Analysis

The molecular formula for both THC and CBD is C21H30O2\text{C}_{21}\text{H}_{30}\text{O}_{2}, with a molecular weight of approximately 314.47 g/mol . The structures of these compounds are characterized by their phenolic rings and aliphatic side chains.

Structural Data

  • THC:
    • IUPAC Name: (−)-trans-Δ⁹-tetrahydrocannabinol
    • CAS Number: 1972-08-3
  • CBD:
    • IUPAC Name: (−)-cannabidiol
    • CAS Number: 13956-29-1

Both compounds exhibit significant lipophilicity due to their hydrocarbon structures, which influences their pharmacokinetic properties .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sativex components include:

  • Decarboxylation: The conversion of tetrahydrocannabinolic acid to THC occurs through heating, eliminating carbon dioxide.
  • Intramolecular cyclization: This reaction is crucial for forming the tetrahydrocannabinol structure from its precursors. It often requires careful control of acidic conditions to minimize by-products .

Recent studies have highlighted the use of Lewis acids in facilitating these reactions efficiently, allowing for higher yields of desired cannabinoid products .

Mechanism of Action

Sativex exerts its effects primarily through interaction with the endocannabinoid system. THC acts as a partial agonist at cannabinoid receptors CB1 and CB2:

  • CB1 receptors are predominantly located in the central nervous system and modulate neurotransmitter release, influencing pain perception and mood.
  • CB2 receptors are mainly found in immune cells and are involved in anti-inflammatory responses .

The combined action of THC and CBD in Sativex has been shown to produce synergistic effects that enhance analgesic properties while potentially mitigating some psychoactive effects associated with THC alone .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Liquid (as an oro-mucosal spray)
  • Solubility: Poorly soluble in water; soluble in organic solvents.

Chemical Properties

  • Molecular Weight: Approximately 628.94 g/mol for Nabiximols (combined THC and CBD) .
  • pKa Values:
    • Strongest Acidic: 9.34
    • Strongest Basic: -4.9
  • LogP (Octanol-Water Partition Coefficient): Approximately 6.1, indicating high lipophilicity.

These properties contribute to Sativex's pharmacokinetics, including absorption rates and distribution within the body .

Applications

Sativex has been clinically approved for use in:

  • Managing neuropathic pain associated with multiple sclerosis.
  • Alleviating symptoms related to cancer pain where conventional analgesics are ineffective.

Research continues into additional therapeutic applications, including potential uses in treating conditions such as epilepsy, anxiety disorders, and other chronic pain syndromes due to its diverse pharmacological profile .

Pharmacological Mechanisms of Action

Cannabinoid Receptor Interactions (CB1/CB2) and Signal Transduction Pathways

Sativex® (nabiximols) contains a near 1:1 ratio of Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) derived from Cannabis sativa L. The primary mechanism involves differential engagement of cannabinoid receptors CB1 and CB2. THC acts as a partial agonist at both CB1 (Ki = 5.05-80.3 nM) and CB2 (Ki = 3.13-75.3 nM) receptors, with higher affinity for CB2 receptors in certain assays [1] [2]. In contrast, CBD exhibits negligible direct agonism but functions as a negative allosteric modulator of CB1 receptors, reducing the efficacy and binding affinity of THC and endocannabinoids like anandamide [1] [5]. This modulation is therapeutically significant as it mitigates psychomimetic effects while permitting beneficial neuromodulation [1].

Activation of CB1 receptors, predominantly located on presynaptic neuronal terminals, initiates Gi/o-protein signaling that inhibits adenylyl cyclase, reduces cAMP production, and modulates ion channels [8] [3]. This leads to:

  • Suppression of voltage-gated Ca²⁺ channels (reducing neurotransmitter release)
  • Activation of inwardly rectifying K⁺ channels (hyperpolarizing neurons)
  • Inhibition of glutamate release while potentiating GABAergic transmission [7] [8]

CB2 receptors, primarily expressed on immune cells (microglia, astrocytes), engage distinct pathways:

  • Gi/o-mediated inhibition of pro-inflammatory cytokine release (TNF-α, IL-1β)
  • Activation of mitogen-activated protein kinase (MAPK) pathways (ERK, JNK, p38)
  • Induction of anti-inflammatory gene expression via PPARγ nuclear receptors [3] [8]

Table 1: Signal Transduction Pathways Activated by Sativex® Components at Cannabinoid Receptors

ReceptorG-Protein CouplingPrimary Signaling PathwaysCellular Outcome
CB1Gi/o↓ cAMP/PKA, ↓ Ca²⁺ influx, ↑ K⁺ effluxNeurotransmitter release inhibition, neuronal hyperpolarization
CB2Gi/o↓ cAMP/PKA, ↑ MAPK (ERK/JNK/p38), ↑ PPARγAnti-inflammatory response, reduced microglial activation

Endocannabinoid System Modulation in Neurological Disorders

Sativex® modulates the endocannabinoid system (ECS) in neurodegenerative conditions characterized by neuroinflammation and neuronal hyperexcitability. In multiple sclerosis (MS), Sativex® reduces spasticity through dual mechanisms: (1) CB1-mediated suppression of glutamatergic excitotoxicity in motor pathways, and (2) CB2-mediated attenuation of microglial activation and cytokine release in spinal cord and cortical regions [3] [7]. Neurophysiological studies demonstrate that Sativex® significantly increases intracortical inhibition (measured via paired-pulse TMS) and reduces spinal excitability (Hmax/Mmax ratio) in MS patients with spasticity [7].

In Huntington’s disease (HD), dysregulated ECS contributes to striatal degeneration. Sativex® components preserve neuronal function by:

  • Enhancing endocannabinoid tone through CBD-mediated inhibition of fatty acid amide hydrolase (FAAH), elevating anandamide levels
  • Restoring CB1 receptor density in basal ganglia circuits
  • Counteracting oxidative stress via Nrf2 pathway activation [3] [5]

For Parkinson’s disease (PD), THC:CBD combinations mitigate dopaminergic neuron loss by:

  • Attenuating neuroinflammatory cascades via microglial CB2 receptors
  • Reducing α-synuclein aggregation through PPARγ-mediated gene regulation
  • Normalizing dysfunctional glutamate/GABA balance in basal ganglia [3] [8]

Alzheimer’s pathology is modified through CB1-dependent reduction of amyloid-β-induced excitotoxicity and enhanced neurotrophic support via BDNF upregulation [3].

Synergistic Effects of THC:CBD Ratio on Therapeutic Efficacy

The 1:1 THC:CBD ratio in Sativex® creates pharmacodynamic synergy that enhances therapeutic outcomes while minimizing adverse effects. Key interactions include:

  • Psychoactivity Modulation: CBD reduces THC-induced anxiety, tachycardia, and euphoria via CB1 negative allosteric modulation and 5-HT1A receptor activation [1] [4]. A clinical study found equivalent psychoactive effects between 15 mg oral THC and high-dose Sativex® (16.2 mg THC + 15 mg CBD), despite higher THC exposure, confirming CBD’s mitigating role [4].

  • Analgesic Enhancement: CBD potentiates THC’s antinociceptive effects through TRPV1 desensitization and adenosine uptake inhibition, extending pain relief duration in neuropathic pain models [5] [10].

  • Anti-spasticity Synergy: In MS spasticity, CBD enhances GABAergic transmission while THC modulates glutamatergic hyperactivity, producing greater functional improvement than either cannabinoid alone. Clinical trials demonstrate that the 1:1 ratio yields a ≥30% spasticity reduction in significantly more patients than placebo [7] [10].

  • Neuroprotective Cooperation: CBD amplifies THC’s antioxidative effects by regenerating oxidized THC metabolites and enhancing endogenous antioxidant systems (glutathione peroxidase, reductase) [5] [8].

Neuroprotective Properties via TRPV1 and Serotonergic Pathways

Beyond cannabinoid receptors, Sativex® components engage alternative targets mediating neuroprotection:

TRPV1 Channels: Both THC and CBD act as TRPV1 agonists at therapeutic concentrations (EC₅₀: CBD = 3.5 μM, THC = 1.5 μM) [5] [8]. Activation induces calcium influx leading to:

  • Channel desensitization and reduced nociceptor excitability
  • Calcineurin-mediated NFAT dephosphorylation, suppressing pro-inflammatory genes
  • BDNF upregulation in neuronal survival pathways [5] [8]

Serotonergic System: CBD exhibits high-affinity binding (Ki = 16 nM) to 5-HT1A receptors [5]. This engagement:

  • Modulates anxiety and depression-like behaviors via hippocampal and prefrontal cortex pathways
  • Reduces glutamate excitotoxicity through presynaptic 5-HT1A autoreceptors
  • Stimulates ERK1/2 phosphorylation and neurogenesis in the dentate gyrus [5] [8]

Table 2: Concentration-Dependent Neuroprotective Targets of Sativex® Components

TargetCBD Activity (Concentration Range)THC ActivityNeuroprotective Outcome
TRPV1Agonist (>1-10 μM)Partial agonistReduced excitotoxicity, pain desensitization
5-HT1AAgonist (Ki = 16 nM)Weak affinityAnxiolysis, neurogenesis enhancement
PPARγActivator (1-10 μM)Weak activatorAnti-inflammatory gene transcription, Aβ reduction
T-type Ca²⁺Inhibitor (1-10 μM)No activityAttenuation of seizure activity

Additional pathways include:

  • PPARγ nuclear receptor activation by CBD (1-10 μM), inducing antioxidant enzymes (SOD, catalase) and inhibiting pro-inflammatory NF-κB signaling [5]
  • Glycine receptor potentiation by CBD at α1 and α1β subunits, enhancing inhibitory neurotransmission in pain pathways [1]
  • Intracellular calcium modulation via CBD blockade of T-type Ca²⁺ channels and mitochondrial Ca²⁺ uptake regulation [8]

Pharmacokinetic Variability and Metabolic Pathways

Sativex® exhibits complex pharmacokinetic properties with significant inter-subject variability due to administration route, metabolic polymorphisms, and cannabinoid interactions:

Absorption and Distribution: Oromucosal administration achieves peak plasma concentrations (Cmax) within 2-4 hours, with THC Cmax = 5.1 ng/mL (low dose) and 15.3 ng/mL (high dose). Bioavailability (~30%) exceeds oral formulations due to bypassed first-pass metabolism, though remains lower than smoked cannabis [1] [4]. Both THC and CBD display high lipophilicity (logP >5), accumulating in adipose tissue with volume of distribution >100 L/kg [1] [6].

Metabolism: Hepatic cytochrome P450 enzymes (primarily CYP2C9, CYP3A4, CYP2C19) oxidize THC to active 11-OH-THC and subsequently to 11-COOH-THC. CBD undergoes hydroxylation to 7-OH-CBD and oxidation to 7-COOH-CBD [1] [6]. Notable interactions:

  • CBD inhibits CYP2D6 and CYP2C19, potentially elevating THC exposure
  • THC induces CYP1A2, accelerating CBD clearance at higher doses [5] [6]

Elimination: Terminal half-life ranges 24-36 hours for THC and 18-33 hours for CBD, with prolonged elimination from adipose stores. Excretion occurs primarily via feces (40%) and urine (25%) as glucuronide conjugates [1] [6].

Table 3: Pharmacokinetic Parameters of Sativex® Components Following Oromucosal Administration

ParameterTHCCBDKey Influencing Factors
Tmax (h)3.3-4.02.5-4.5Mucosal blood flow, spray technique
Cmax (ng/mL per mg)0.31 (low dose), 0.94 (high dose)0.23 (low dose), 0.25 (high dose)Body fat percentage, genetic metabolism
Bioavailability30-35%25-30%Hepatic first-pass effect, food co-administration
Active Metabolites11-OH-THC (equipotent)7-OH-CBD (low activity)CYP2C9/CYP3A4 activity
Elimination Half-life24-36 h18-33 hAdipose tissue sequestration

Sources of pharmacokinetic variability include:

  • Genetic polymorphisms in CYP450 enzymes (e.g., CYP2C92/3 alleles reduce THC clearance)
  • Dose-dependent autoinhibition of metabolism at higher doses
  • Formulation effects: Unheated cannabis extracts yield higher CBD plasma levels than decarboxylated formulations [6]

Properties

CAS Number

56575-23-6

Product Name

Sativex

IUPAC Name

2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol;6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol

Molecular Formula

C42H60O4

Molecular Weight

628.9 g/mol

InChI

InChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3

InChI Key

SSNHGLKFJISNTR-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Solubility

Soluble in DMSO

Synonyms

GW 1000
GW-1000
GW1000
nabiximols
SAB 378
SAB-378
SAB378
Sativex
tetrahydrocannabinol-cannabidiol combination

Canonical SMILES

CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O

Isomeric SMILES

CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O.CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.